N-Methyl-N-phenylcarbamoyl chloride
Description
Significance and Role in Contemporary Organic Synthesis Research
In modern organic synthesis, N-Methyl-N-phenylcarbamoyl chloride serves as a versatile building block. Its primary role is as a precursor for the introduction of the N-methyl-N-phenylcarbamoyl moiety into a wide range of organic molecules. This functional group is integral to the structure of various compounds with applications in pharmaceuticals and materials science.
Recent research has highlighted the utility of this compound in transition-metal-catalyzed reactions. rsc.org These advanced synthetic methods, including cross-coupling and annulation reactions, leverage the reactivity of the carbon-chlorine bond to construct complex amide-containing molecular frameworks. rsc.org Such frameworks are often essential components of natural products and pharmaceutically active compounds. rsc.org
Furthermore, the solvolysis of this compound has been a subject of detailed mechanistic investigation. chemicalbook.com Studies of its reaction kinetics in various aqueous solvent mixtures, such as acetone, ethanol, and methanol, provide fundamental insights into reaction mechanisms in organic chemistry. chemicalbook.com For instance, the rate of ethanolysis of this compound was found to be 17.4 times slower than that of N,N-dimethylcarbamoyl chloride at 60°C, a difference attributed to the electron-withdrawing nature of the phenyl group. nih.gov
The compound is also utilized in the preparation of specific chemical derivatives. For example, it is a reagent in the synthesis of certain carbamoylcholine analogs, which are of interest for their biological activity as nicotinic acetylcholine (B1216132) receptor agonists. chemicalbook.com
Historical Context of Carbamoyl (B1232498) Chlorides in Chemical Literature and Research
The study of carbamoyl chlorides dates back to the early days of modern organic chemistry. These compounds are derivatives of carbamic acid and are characterized by the functional group R₂NC(O)Cl. wikipedia.org Historically, there has been some inconsistency in nomenclature, with the term "carbamyl chloride" often used in older literature. nih.gov This discrepancy was addressed by IUPAC nomenclature rules, which now favor the "carbamoyl" designation. nih.gov
The first mechanistic study of a carbamoyl chloride is credited to Hall for his work on the hydrolysis of N,N-dimethylcarbamoyl chloride. nih.gov This foundational research paved the way for more extensive investigations into the solvolysis of various carbamoyl chlorides, including N,N-diethylcarbamoyl chloride, which exhibits significantly higher reactivity. nih.gov These early studies established that the reactivity of carbamoyl chlorides is highly dependent on the nature of the substituents on the nitrogen atom.
The synthesis of carbamoyl chlorides has traditionally been achieved through the reaction of a secondary amine with phosgene (B1210022). wikipedia.orgprepchem.com This method remains a cornerstone of their production, although alternative routes, such as the addition of hydrogen chloride to isocyanates, have also been developed. wikipedia.org
Scope and Objectives of Research on this compound
Current and future research on this compound is driven by several key objectives:
Elucidation of Reaction Mechanisms: A primary goal is to gain a deeper understanding of the mechanisms by which this compound reacts with various nucleophiles. nih.gov This includes detailed kinetic studies and product analysis to delineate the factors that control its reactivity.
Development of Novel Synthetic Methodologies: Researchers are focused on expanding the synthetic utility of this compound. This involves its application in new types of chemical transformations, particularly those catalyzed by transition metals, to access novel and complex organic molecules. rsc.org
Synthesis of Biologically Active Molecules: A significant area of research involves using this compound as a key intermediate in the synthesis of compounds with potential therapeutic applications. chemicalbook.com This includes the development of enzyme inhibitors and receptor agonists.
Exploration in Materials Science: The incorporation of the N-methyl-N-phenylcarbamoyl group can modify the properties of polymers and other materials. Research in this area aims to synthesize new materials with tailored characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4285-42-1 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Melting Point | 87-90 °C |
| Boiling Point | 280 °C |
| Appearance | Light yellow to light green crystalline mass |
This data is compiled from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.com
Table 2: Selected Research Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Reagent for introducing the N-methyl-N-phenylcarbamoyl group. rsc.org |
| Mechanistic Studies | Substrate for investigating solvolysis reaction mechanisms. nih.govchemicalbook.com |
| Medicinal Chemistry | Intermediate in the synthesis of biologically active compounds. chemicalbook.com |
| Materials Science | Potential for use in creating novel polymers and materials. |
This table summarizes key research applications discussed in the text.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGWSLFYXMRNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063396 | |
| Record name | Carbamic chloride, methylphenyl- | |
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Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-42-1 | |
| Record name | N-Methyl-N-phenylcarbamic chloride | |
| Source | CAS Common Chemistry | |
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| Record name | Carbamic chloride, N-methyl-N-phenyl- | |
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| Record name | N-Methyl-N-phenylcarbamoyl chloride | |
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| Record name | Carbamic chloride, N-methyl-N-phenyl- | |
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| Record name | Carbamic chloride, methylphenyl- | |
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| Record name | Methylphenylcarbamoyl chloride | |
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Ii. Synthetic Methodologies and Advanced Preparative Strategies
Laboratory-Scale Synthesis Routes
The foundational methods for producing N-Methyl-N-phenylcarbamoyl chloride in a laboratory setting have been well-established, with ongoing research focused on optimizing these processes for better yield and greener conditions.
The classical and most direct method for synthesizing this compound is the phosgenation of N-methylaniline. patsnap.com This reaction involves treating N-methylaniline with phosgene (B1210022) or a phosgene equivalent. The process is typically carried out in an inert solvent. patsnap.com
A common procedure involves the dropwise addition of N-methylaniline to a solution of phosgene in a suitable solvent, such as dichloroalkane, while maintaining the temperature between 20°C and 65°C. patsnap.com To ensure the complete conversion of N-methylaniline, the temperature is often raised to 60°C-70°C towards the end of the reaction. patsnap.com The molar ratio of phosgene to N-methylaniline is a critical parameter, typically maintained in the range of 1.1 to 2.0:1.0 to maximize the yield. patsnap.com Following the reaction, the solvent is removed under reduced pressure to yield the final product. patsnap.com One reported instance of this method achieved a high yield of 98.5% with a product purity of 98%. patsnap.com
The table below summarizes typical reaction parameters for the phosgenation of N-methylaniline.
| Parameter | Value |
| Reactants | N-methylaniline, Phosgene |
| Solvent | Dichloroalkane |
| Temperature | 20°C - 70°C |
| Molar Ratio (Phosgene:N-methylaniline) | 1.1-2.0 : 1.0 |
| Reported Yield | 98.5% |
| Reported Purity | 98% |
This data is based on a specific reported synthesis and may vary depending on the exact experimental conditions. patsnap.com
The inherent toxicity of phosgene has prompted research into more environmentally friendly synthetic routes. While direct green synthesis methods for this compound are still an emerging area, related research on the green synthesis of carbamates provides valuable insights. One such approach involves the use of dimethyl carbonate (DMC) as a non-toxic alternative to phosgene for the synthesis of carbamates like methyl N-phenyl carbamate (B1207046). rsc.org This reaction is often catalyzed by heterogeneous catalysts, such as mixed oxides derived from hydrotalcite-like precursors, which offer the advantages of easy recovery and recyclability. rsc.org For instance, a Zn/Al/Ce mixed oxide catalyst has demonstrated high activity in the aminolysis of DMC with aniline (B41778), achieving a 95.8% conversion of aniline and an 81.6% selectivity for methyl N-phenyl carbamate. rsc.org While this produces a carbamate rather than a carbamoyl (B1232498) chloride, it represents a significant step towards phosgene-free synthesis in this class of compounds.
Industrial Production Methodologies: Scalability and Efficiency Studies
On an industrial scale, the synthesis of this compound often relies on the phosgenation of N-methylaniline due to its efficiency and high yield. patsnap.com The process is similar to the laboratory-scale method but is adapted for larger quantities. This involves the reaction of N-methylaniline with phosgene in a solvent, followed by purification. patsnap.com The scalability of this process has been demonstrated, with methods developed to produce significant quantities of the product. patsnap.com Efficiency studies focus on optimizing reaction conditions to maximize throughput and minimize waste. The use of continuous flow reactors is one approach to enhance safety and efficiency in industrial settings when dealing with hazardous reagents like phosgene.
Exploration of Phosgene-Free Synthetic Alternatives and Their Mechanistic Underpinnings
The quest for safer synthetic methods has led to the exploration of phosgene-free alternatives for the synthesis of carbamoyl chlorides. One promising alternative is the use of triphosgene, a solid and therefore safer-to-handle phosgene equivalent. google.com Another innovative approach involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. This method allows for the insertion of a carbonyl group without the direct use of phosgene. researchgate.net The reaction proceeds by reacting a secondary amine with chlorocarbonylsulfenyl chloride in an aprotic organic solvent. researchgate.net
Mechanistic studies on the solvolysis of this compound have provided insights into its reactivity. nih.gov These studies, conducted in various aqueous binary mixtures, contribute to a deeper understanding of the reaction pathways involved in both its synthesis and subsequent transformations. chemicalbook.com
A patent describes a process for preparing carbamoyl chlorides by generating phosgene in situ, which avoids the direct handling of the toxic gas. google.com This method involves the dropwise addition of the amine to a mixture that generates phosgene, leading to the formation of the carbamoyl chloride in high purity. google.com
Synthesis of Structural Analogs and Related Carbamoyl Chlorides for Comparative Research
The synthesis of structural analogs of this compound is crucial for comparative studies, particularly in the development of new therapeutic agents and materials. These analogs are often prepared using similar synthetic strategies, primarily involving the reaction of the corresponding secondary amine with phosgene or a phosgene substitute. researchgate.net
For example, various N,N-disubstituted carbamoyl chlorides have been synthesized for research purposes. researchgate.net The synthesis of N-methyl-N-pentylcarbamoyl chloride, for instance, involves the reaction of N-methylpentylamine with a solution of phosgene in the presence of a base like triethylamine. prepchem.com Similarly, N-Methylcarbamoyl-N-methylcarbamoyl chloride can be synthesized from sym-dimethylurea and phosgene. prepchem.com The synthesis of analogs with different aromatic or aliphatic substituents allows for the investigation of structure-activity relationships.
The table below presents a selection of synthesized carbamoyl chloride analogs and their starting secondary amines.
| Carbamoyl Chloride Analog | Starting Secondary Amine |
| N-methyl-N-pentylcarbamoyl chloride prepchem.com | N-methylpentylamine |
| N-Methylcarbamoyl-N-methylcarbamoyl chloride prepchem.com | sym-dimethylurea |
| N-methyl-n-[(2-methylphenyl)methyl]carbamoyl chloride bldpharm.com | N-methyl-[(2-methylphenyl)methyl]amine |
| N-phenylcarbamoyl chloride nih.gov | Aniline |
| Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate chemicalbook.comnih.gov | Methyl N-[4-(trifluoromethoxy)phenyl]carbamate |
This comparative synthesis provides a platform for understanding how structural modifications influence the chemical and biological properties of carbamoyl chlorides.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and purity verification of N-Methyl-N-phenylcarbamoyl chloride and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are indicative of their local electronic environment. The methyl protons (N-CH₃) typically appear as a singlet, while the aromatic protons on the phenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum. For instance, in related N-methyl-carbamoyl derivatives, the N-methyl group signal is often observed around 3.3 ppm.
¹³C NMR spectroscopy is equally crucial, particularly for identifying the carbonyl carbon of the carbamoyl (B1232498) chloride group. This carbon atom is characteristically deshielded and appears at a downfield chemical shift, often in the range of 160-170 ppm. The signals for the methyl carbon and the distinct carbons of the phenyl ring also provide definitive proof of the compound's structure.
Researchers utilize NMR to monitor the progress of reactions involving this compound. For example, in alkylation reactions of related self-immolative carbamate (B1207046) systems, ¹H NMR spectra are recorded at regular intervals to determine reaction kinetics by observing the disappearance of starting material signals and the appearance of product signals. researchgate.net The integration of NMR signals allows for the quantitative assessment of compound purity and the detection of any residual solvents or by-products from the synthesis.
Table 1: Representative ¹H NMR Spectral Data for a Related Carbamate Derivative This table illustrates the type of data obtained from ¹H NMR analysis for a related compound, 2,6-dimethyl-3-nitroaniline (B181640) derivative, which provides context for the characterization of this compound derivatives.
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic CH | 7.39 | d | 8.5 |
| Aromatic CH | 7.07 | d | 8.5 |
| N-CH₃ | 3.23 | br. s | N/A |
Source: Adapted from research on related N-methyl carbamoyl derivatives. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies of Derivatives
Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present in this compound and its derivatives. These methods are particularly sensitive to the presence of the carbonyl (C=O) group and other key bonds within the molecule.
The most prominent feature in the IR spectrum of a carbamoyl chloride is the strong absorption band corresponding to the carbonyl stretching vibration (νC=O). This band typically appears in the region of 1730-1780 cm⁻¹, a higher frequency than that observed for amides, due to the electron-withdrawing effect of the chlorine atom. The precise position of this band can provide insights into the electronic and steric environment of the carbonyl group. Other characteristic absorptions include C-N stretching, C-Cl stretching, and various vibrations associated with the N-methyl and phenyl groups.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. In studies of related structures, such as metal-organic frameworks containing functionalized linkers, vibrational spectroscopy is used to analyze structural changes upon interaction with other molecules or ions. acs.org For example, shifts in the vibrational bands of Zr-O-C and Zr-μ³-O in a Zirconium-based MOF indicate structural distortions due to the influence of neighboring halide groups on the linker. acs.org This highlights how vibrational analysis can be used to understand subtle structural and conformational effects in derivatives.
Conformational studies of derivatives can also be performed using these techniques. For example, in the X-ray crystal structure analysis of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, it was noted that the diphenylcarbamyl nitrogen is trigonally substituted and flat. nih.gov While this is a solid-state observation, vibrational spectroscopy in solution can help determine if such conformational preferences persist.
Table 2: Key IR Absorption Frequencies for Carbamoyl Chlorides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1730 - 1780 |
| C-N | Stretch | 1100 - 1350 |
| C-Cl | Stretch | 600 - 800 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
Source: General data for carbamoyl chlorides.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Identity
Mass spectrometry (MS) is a cornerstone technique for confirming the molecular identity of this compound by providing its exact molecular weight. nist.gov When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for assessing the purity of the compound and identifying trace impurities.
In electron ionization mass spectrometry (EI-MS), the this compound molecule is fragmented in a predictable manner, generating a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound (169.61 g/mol ). nist.govsigmaaldrich.com
HPLC-MS is particularly valuable for analyzing reaction mixtures and final products. HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. The separated components then enter the mass spectrometer, which provides mass information for each. This allows for the confident identification of the main product and any side products or unreacted starting materials. Using soft ionization techniques like electrospray ionization (ESI), it is common to observe the protonated molecular ion ([M+H]⁺), which further confirms the molecular identity.
X-ray Crystallographic Analysis of this compound Derivatives and Key Intermediates
For example, the molecular structures of derivatives like (N-methyl-N-phenylcarbamoyl)(trichloromethyl)disulfane and Bis(N-methyl-N-phenylcarbamoyl)disulfane have been confirmed by single-crystal X-ray analysis. researchgate.net These studies provide precise measurements of the bond lengths and angles within the N-methyl-N-phenylcarbamoyl moiety. researchgate.net
The crystal structure of a related carbamate, 4-diphenylcarbamyl-N-methylpiperidine methobromide, revealed that the carbamyl nitrogen atom possesses a flat, trigonal geometry, which is a key structural feature influencing its chemical reactivity and biological interactions. nih.gov Another study on N-methyl-N-(1-phenylvinyl)benzamide showed it crystallizes in the monoclinic space group P2₁/n, and its detailed structural parameters were determined. researchgate.net Such analyses are crucial for understanding structure-activity relationships and for the rational design of new molecules based on the carbamoyl scaffold.
Table 3: Crystallographic Data for a Derivative, N-methyl-N-(1-phenylvinyl)benzamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.9101(2) |
| b (Å) | 15.1416(4) |
| c (Å) | 9.7737(2) |
| β (°) | 109.3320(10) |
| Z (molecules/unit cell) | 4 |
Source: ResearchGate. researchgate.net
V. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For N-Methyl-N-phenylcarbamoyl chloride, these calculations are crucial for understanding its conformational preferences and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the electronic structure and reactivity of molecules. While direct computational studies on this compound are not extensively published, principles derived from studies on analogous N,N-disubstituted carbamoyl (B1232498) chlorides and N-phenyl amides allow for robust predictions. nih.govbas.bg
Electronic Structure: The electronic nature of this compound is governed by the interplay of several effects. The nitrogen atom's lone pair of electrons can delocalize into the carbonyl group (C=O), forming a resonance structure that imparts partial double-bond character to the C-N bond. This resonance is a defining feature of amides and is crucial to their structure and reactivity. bas.bg However, the phenyl group attached to the nitrogen is electron-withdrawing, which modulates this delocalization. This electronic influence is critical in determining the stability of the reactive intermediate formed during solvolysis reactions. nih.gov
Reactivity Predictions: The primary reaction pathway for carbamoyl chlorides is solvolysis, which typically proceeds through a dissociative S_N1-type mechanism involving the formation of a carbamoyl cation intermediate ([(CH₃)(C₆H₅)N=C=O]⁺). nih.govnih.gov DFT calculations can model the transition state of the C-Cl bond cleavage and the stability of the resulting cation. The calculations would likely show that the phenyl group, through its inductive electron-withdrawing effect, slightly destabilizes the carbamoyl cation compared to dialkyl derivatives, thus slowing the rate of reaction. This is consistent with experimental kinetic data. nih.gov Furthermore, computational methods can map the electrostatic potential (ESP) to visualize electron-rich and electron-poor regions, identifying the electrophilic carbonyl carbon as the primary site for nucleophilic attack.
The three-dimensional shape of this compound is not static. Rotations around its single bonds give rise to different conformers with varying energies. Computational conformational analysis helps to identify the most stable (lowest energy) structures and the energy barriers that separate them.
Rotation around the C-N Amide Bond: A key conformational feature of N-phenyl amides is the rotation around the C(O)-N bond. Due to the partial double-bond character from amide resonance, this rotation is significantly hindered, with calculated energy barriers often in the range of 12-18 kcal/mol for related amides. bas.bgnih.gov For this compound, the transition state for this rotation would involve breaking the N-C(O) π-overlap, leading to a high-energy, non-planar arrangement.
Rotation of the Phenyl Group: Another important conformational degree of freedom is the rotation of the phenyl group around the N-C(phenyl) bond. The energy landscape of this rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl or carbonyl groups attached to the nitrogen. nih.gov DFT calculations on similar N,N-Boc₂ benzamides show that rotation around the C-N bond is often coupled with the rotation of the phenyl ring to minimize these steric clashes. nih.gov The lowest energy conformation of this compound likely involves a "twisted" or non-planar arrangement where the phenyl ring is tilted out of the plane of the amide group to achieve a balance between electronic stabilization (conjugation) and steric repulsion. A representative table of calculated rotational barriers for analogous amide systems is shown below.
| Amide System | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N,N-dimethylformamide | Ab initio (MP2) | ~21.0 | bas.bg |
| N,N-dimethylacetamide | Ab initio (MP2) | ~18.0 | bas.bg |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | DFT | 12.4 | nih.gov |
| N,N-Boc₂ Benzamide (unsubstituted) | DFT | ~15-16 | nih.gov |
Molecular Dynamics Simulations to Investigate Reaction Pathways and Solvent Interactions
While quantum calculations are excellent for static structures and energies, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over time, providing a "movie" of molecular behavior.
Although no specific MD simulation studies have been published for this compound, this technique is ideally suited to investigate its solvolysis. A simulation would typically place a single molecule of this compound in a "box" filled with hundreds or thousands of solvent molecules (e.g., water, ethanol). mdpi.com
Key insights that could be gained from such a simulation include:
Solvent Shell Structure: MD can reveal how solvent molecules arrange themselves around the carbamoyl chloride, particularly around the polar carbonyl group and the leaving chloride atom. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from an atom of the substrate.
Reaction Pathway Dynamics: By using advanced techniques like ab initio Molecular Dynamics (AIMD) or metadynamics, researchers can simulate the entire solvolysis reaction. nih.gov This would allow for the direct observation of the C-Cl bond breaking, the departure of the chloride ion, and the subsequent attack of a solvent molecule on the carbamoyl cation intermediate.
Solvent-Reactant Interactions: The simulation can quantify the hydrogen bonding and other non-covalent interactions between the solvent and the transition state. This is crucial for understanding how the solvent stabilizes the charged intermediates and facilitates the reaction, a phenomenon that is accounted for empirically in the Grunwald-Winstein equation. nih.govmdpi.com
Structure-Reactivity Relationship (SAR) Modeling and Predictive Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to connect the chemical structure of a compound with its reactivity or biological activity. nih.gov For this compound, SAR studies have been primarily experimental, focusing on how changes to its structure affect its solvolysis rate.
Kinetic studies provide a clear picture of the structure-reactivity relationships in this class of compounds. The solvolysis of this compound proceeds via an ionization mechanism with significant sensitivity to both solvent ionizing power and nucleophilicity, as determined by Grunwald-Winstein analysis. nih.gov
Comparisons with related compounds reveal key trends:
Effect of N-Substituents: Replacing the phenyl group with an alkyl group (e.g., in N,N-dimethylcarbamoyl chloride) significantly increases the reaction rate. For instance, the ethanolysis of N,N-dimethylcarbamoyl chloride is approximately 17.4 times faster than that of this compound at 60°C. nih.gov This is because the electron-withdrawing phenyl group destabilizes the carbamoyl cation intermediate, hindering its formation and slowing the reaction.
Effect of Phenyl Ring Substituents: Adding electron-withdrawing groups (like -NO₂) to the para-position of the phenyl ring further decreases the reactivity by intensifying the destabilization of the cation. Conversely, electron-donating groups would be predicted to increase the rate. This follows the general principles of carbocation stability.
These relationships can be quantified and used to build predictive QSAR models. Such models often use calculated molecular descriptors (e.g., electronic properties, steric parameters) to predict the reaction rates of new, unsynthesized derivatives.
| Compound | Structural Difference from Title Compound | Relative Reactivity Trend | Reason |
|---|---|---|---|
| This compound | Reference Compound | - | - |
| N,N-Dimethylcarbamoyl chloride | Phenyl group replaced by methyl group | Significantly Faster | Methyl group is less electron-withdrawing than phenyl, better stabilizing the carbamoyl cation. nih.gov |
| N,N-Diphenylcarbamoyl chloride | Methyl group replaced by phenyl group | Slower | Increased electron-withdrawal from two phenyl groups further destabilizes the cation. |
| N-Methyl-N-(p-nitrophenyl)carbamoyl chloride | Nitro group added to phenyl ring | Slower | Strongly electron-withdrawing nitro group significantly destabilizes the cation. |
Vi. Research Applications and Derivatization Strategies
Synthesis of Bioactive Molecules and Drug Candidates for Mechanistic Probes
A primary application of N-Methyl-N-phenylcarbamoyl chloride is in the synthesis of molecules with potential therapeutic value and for use as tools to investigate biological mechanisms. It is a key reagent in the preparation of carbamoylcholine analogs. chemicalbook.comchemicalbook.com These analogs are known to possess biological activity as agonists for nicotinic acetylcholine (B1216132) receptors, making them valuable for neurological research. chemicalbook.com
Furthermore, derivatives of this compound have been investigated for a range of pharmacological activities. Research has indicated that certain derivatives can exhibit anticholinesterase activity, which is a key mechanism in the development of treatments for conditions such as Alzheimer's disease. Other derivatives have shown potential as anesthetics, central nervous system depressants, and hypotensive agents. researchgate.net The synthesis of phenylureas from this compound has also yielded molecules with promising antimycobacterial properties, relevant in the search for new tuberculosis treatments.
Table 1: Bioactive Derivatives and Drug Candidates from this compound
| Derivative Class | Target/Activity | Potential Application | References |
|---|---|---|---|
| Carbamoylcholine Analogs | Nicotinic Acetylcholine Receptor Agonists | Neurological Research | , chemicalbook.com, chemicalbook.com |
| Anticholinesterase Derivatives | Cholinesterase Enzyme Inhibition | Alzheimer's Disease Research | |
| Phenylurea Derivatives | Antimycobacterial Activity | Tuberculosis Treatment | |
| Various Anilino-alkylene Halides | Anesthetics, CNS Depressants, Hypotensive Agents | Pharmacology | researchgate.net |
Development of New Reagents for Complex Organic Molecule Synthesis
Beyond its direct use in synthesizing bioactive molecules, this compound serves as a precursor for developing novel, specialized reagents for use in complex organic syntheses. researchgate.net Researchers have used it to prepare derivative compounds like (N-Methyl-N-phenylcarbamoyl)sulfenyl chloride and ((N-Methyl-N-phenylcarbamoyl)dithio)carbonyl chloride. researchgate.net These resulting reagents are noted for their relative stability, which makes them potentially useful in specialized applications such as the preparation of protecting groups for the sulfhydryl functional group of cysteine in peptide and protein synthesis. researchgate.net
The compound's reactivity has also been harnessed in metal-catalyzed reactions. For instance, the iridium-catalyzed annulation of this compound with internal alkynes has been reported as a method to synthesize 2-quinolones, which are important structural motifs in organic chemistry. chemicalbook.comsigmaaldrich.com
Table 2: New Reagents Derived from this compound
| Derived Reagent | Proposed Application | Synthetic Method | References |
|---|---|---|---|
| (N-Methyl-N-phenylcarbamoyl)sulfenyl chloride | Protecting groups in peptide/protein synthesis | Reaction with sulfur-based reagents | researchgate.net |
| ((N-Methyl-N-phenylcarbamoyl)dithio)carbonyl chloride | Protecting groups in peptide/protein synthesis | Reaction with sulfur-based reagents | researchgate.net |
| This compound (as reagent) | Synthesis of 2-quinolones | Iridium-catalyzed annulation with alkynes | chemicalbook.com, sigmaaldrich.com |
Application in Heterocyclic Compound Synthesis (e.g., Indazole Derivatives)
This compound is a valuable tool for the synthesis of heterocyclic compounds. As previously mentioned, it is used in iridium-catalyzed annulation reactions with internal alkynes to produce 2-quinolones, a class of nitrogen-containing heterocyclic molecules. chemicalbook.comsigmaaldrich.com
Indazoles represent another significant class of heterocyclic compounds, widely recognized for their prevalence in molecules with biological activity, including anticancer, anti-HIV, and anti-inflammatory properties. organic-chemistry.orgresearchgate.net While various synthetic routes to N-aryl-1H-indazoles have been developed using different starting materials and catalysts, a direct synthetic pathway utilizing this compound for the formation of the indazole ring is not prominently featured in available research. organic-chemistry.orgnih.gov The primary documented application in this area remains its use in forming other heterocyclic systems like quinolones.
Utility in Polymer Science Research: Synthesis of Carbamoyl-Containing Polymers
Based on the available research, there are no documented applications of this compound in the field of polymer science for the synthesis of carbamoyl-containing polymers.
Design and Synthesis of Analogs for Receptor Binding and Enzymatic Activity Studies
A key research application of this compound is in the design and synthesis of molecular analogs to probe biological systems. Its utility as a reagent for preparing carbamoylcholine analogs serves as a prime example. chemicalbook.com These synthetic analogs are crucial for studying the binding and activation of nicotinic acetylcholine receptors, providing insights into neuro-transmission.
Similarly, the compound is used to create derivatives for studying enzymatic activity. The development of molecules with anticholinesterase properties from this starting material allows researchers to investigate the mechanism of cholinesterase inhibition, which is vital for designing drugs for neurodegenerative diseases. The ability to systematically modify the structure by introducing the N-methyl-N-phenylcarbamoyl moiety allows for the fine-tuning of molecular properties to study structure-activity relationships at receptor binding sites and enzyme active sites.
Q & A
Q. What are the optimized synthetic routes for N-methyl-N-phenylcarbamoyl chloride, and how can reaction efficiency be improved?
this compound is synthesized via the reaction of N-methylaniline with phosgene (COCl₂) under controlled conditions. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of N-methylaniline to phosgene in anhydrous dichloromethane or toluene.
- Temperature : Maintained at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Workup : Excess phosgene is removed under reduced pressure, and the product is purified via recrystallization (yield ~80%) .
- Efficiency Tips : Use scavengers for residual phosgene (e.g., dry ice traps) and inert atmospheres to prevent moisture ingress.
Q. What analytical techniques are critical for characterizing this compound?
- HPLC-MS : For purity assessment and structural confirmation (e.g., [M+H]⁺ peaks in electrospray ionization) .
- NMR Spectroscopy : ¹³C NMR (δ ~160 ppm for carbonyl carbon) and ¹H NMR (δ ~3.3 ppm for N-methyl group) .
- Physical Properties : Melting point (87–90°C), density (1.2 g/cm³), and boiling point (280°C at 760 mmHg) are key identifiers .
Q. What safety protocols are essential when handling this compound?
- GHS Hazards : Skin corrosion (Category 1B), severe eye damage (Category 1), and respiratory irritation (H335) .
- PPE : Acid-resistant gloves, full-face respirators with organic vapor filters, and chemical-resistant aprons.
- Ventilation : Use fume hoods for synthesis and handling. Quench spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do solvent composition and substituents influence the solvolysis kinetics of this compound?
Solvolysis follows a two-step mechanism: formation of an acylium ion intermediate followed by nucleophilic attack. Key findings:
- Solvent Effects : Rates increase in polar aprotic solvents (e.g., acetone-water mixtures). In 80% ethanol at 62.5°C, rate constant = .
- Substituent Impact : Electron-withdrawing groups (e.g., p-nitro) accelerate solvolysis by stabilizing the transition state. Rate enhancements follow the Hammett equation () .
- Grunwald-Winstein Analysis : Linear free-energy relationships () confirm dominant -like mechanisms in aqueous acetone .
Q. Table 1: Solvolysis Rate Constants in Binary Solvents (25°C)
| Solvent (% v/v) | |
|---|---|
| 70% Acetone | 5.12 |
| 80% Ethanol | 3.37 |
| 50% TFE* | 8.94 |
| *TFE = 2,2,2-Trifluoroethanol . |
Q. How can computational modeling predict reactivity trends for this compound derivatives?
- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to calculate activation energies.
- Hammett Parameters : Correlate values with experimental rate constants to predict substituent effects (e.g., for p-substituted derivatives) .
- Solvent Descriptors : Use Kamlet-Taft parameters (, , ) to model solvent polarity effects on reaction rates .
Q. What are the applications of this compound in multi-step organic syntheses?
- Protecting Group Chemistry : Forms stable thiocarbamate derivatives with cysteine residues, cleavable via photolysis at 266 nm .
- Heterocycle Synthesis : Reacts with amines to yield urea-linked intermediates (e.g., indazole derivatives for Alzheimer’s drug candidates; 53% yield via flash chromatography) .
- Cross-Coupling Reagent : Facilitates carbamoylation in palladium-catalyzed C–N bond formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
